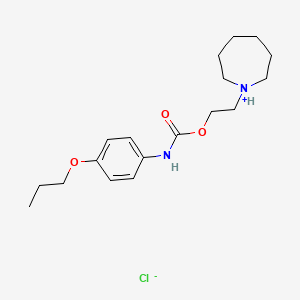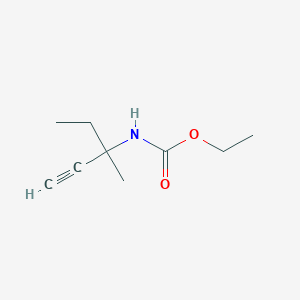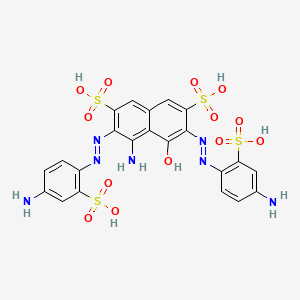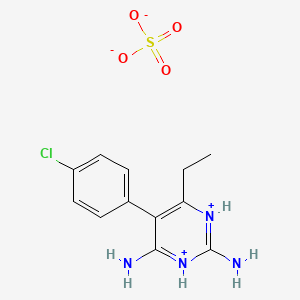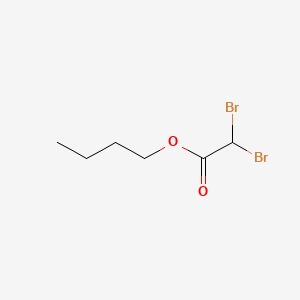
Butyl dibromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dibromoacetate is an organic compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Butyl dibromoacetate can be synthesized through a two-step process. The first step involves the reaction of bromoacetic acid with sulfoxide chloride to produce bromoacetyl chloride. In the second step, bromoacetyl chloride reacts with butanol in the presence of a base such as sodium tripolyphosphate and a solvent like chloroform . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Butyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to produce butanol and dibromoacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl dibromoacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex organic molecules and pharmaceuticals .
Comparación Con Compuestos Similares
Butyl dibromoacetate can be compared to other similar compounds such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl bromoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl bromoacetate: Has a tert-butyl group instead of a butyl group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses in synthesis.
Propiedades
Número CAS |
59956-56-8 |
|---|---|
Fórmula molecular |
C6H10Br2O2 |
Peso molecular |
273.95 g/mol |
Nombre IUPAC |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Clave InChI |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


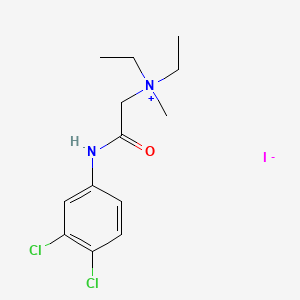
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
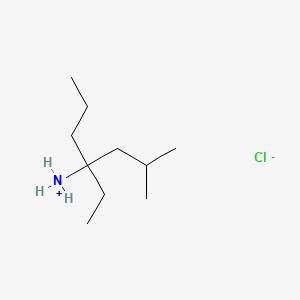
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
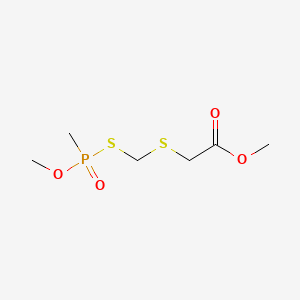

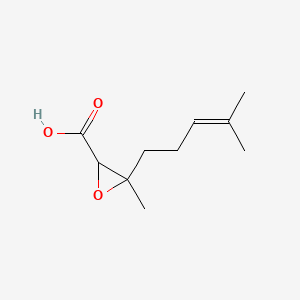
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
